2-Isopropylbenzo[d]thiazol-5-amine
Description
Properties
IUPAC Name |
2-propan-2-yl-1,3-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUCKGQCWWECLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isopropylbenzo D Thiazol 5 Amine and Its Analogues
Established Synthetic Routes to the Benzothiazole (B30560) Core
The benzothiazole nucleus, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a common scaffold in a variety of biologically active compounds. nih.govmdpi.com Its synthesis has been extensively studied, with two primary strategies dominating the field: condensation reactions involving o-aminothiophenol and various cyclization methods.
Condensation Reactions Involving o-Aminothiophenol
The most prevalent and direct method for constructing the benzothiazole ring involves the condensation of o-aminothiophenol with various carbonyl-containing compounds, such as carboxylic acids, acyl chlorides, aldehydes, or nitriles. mdpi.comresearchgate.net This approach is widely favored due to its efficiency and the ready availability of the starting materials. mdpi.comresearchgate.net
The reaction typically proceeds through the formation of a thioamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring. A variety of catalysts and reaction conditions have been developed to optimize this process, including the use of strong acids like polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent. nih.gov Green chemistry approaches have also been explored, utilizing microwave irradiation, ionic liquids, and ultrasound to promote the reaction, often with improved yields and reduced reaction times. nih.govdoaj.org
For instance, the condensation of o-aminothiophenol with carboxylic acids can be effectively carried out using PPA at elevated temperatures. nih.gov Similarly, reactions with aldehydes are often catalyzed by acids or oxidizing agents. mdpi.com The choice of the condensing partner directly determines the substituent at the 2-position of the benzothiazole ring.
Cyclization Strategies
Beyond condensation reactions, various cyclization strategies have been developed for the synthesis of the benzothiazole core. indexcopernicus.commedicaljournalshouse.com One notable method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net This method is particularly useful for the synthesis of specific regioisomers that may be difficult to obtain through direct condensation. researchgate.net
Targeted Synthesis of 2-Isopropylbenzo[d]thiazol-5-amine
The synthesis of the specifically substituted this compound requires a more tailored approach, building upon the general methods for benzothiazole formation. This typically involves either the introduction of the isopropyl and amino groups onto a pre-formed benzothiazole ring or the use of appropriately substituted precursors in the initial ring-forming reaction.
Conversion of Precursors (e.g., 2-isopropyl-5-nitrobenzo[d]thiazole to this compound)
A common and effective strategy for the synthesis of this compound involves the reduction of a nitro group at the 5-position of a 2-isopropylbenzothiazole precursor. The synthesis of the nitro-intermediate, 2-isopropyl-5-nitrobenzo[d]thiazole, can be achieved through the condensation of 2-amino-4-nitrothiophenol with isobutyric acid or a derivative thereof.
Once the 2-isopropyl-5-nitrobenzo[d]thiazole is obtained, the nitro group can be readily reduced to the desired amine functionality. A variety of reducing agents can be employed for this transformation, with common choices including iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) or catalytic hydrogenation. nih.gov This reduction step is generally high-yielding and provides a straightforward route to the target compound.
A general scheme for this conversion is presented below:
Scheme 1: Synthesis of this compound via Reduction of a Nitro Precursor(Image depicting the condensation of 2-amino-4-nitrothiophenol with isobutyric acid to form 2-isopropyl-5-nitrobenzo[d]thiazole, followed by the reduction of the nitro group to an amine.)
Multi-Step Synthetic Pathways
Multi-step synthetic pathways offer greater flexibility in accessing this compound and its analogs, allowing for the introduction of various substituents on the benzothiazole ring system. nih.govresearchgate.net These pathways often begin with more readily available starting materials and involve a sequence of reactions to build the desired molecule.
One possible multi-step approach could start with a substituted aniline. For example, a 4-nitroaniline (B120555) derivative could be converted to the corresponding o-aminothiophenol through a series of reactions including thiocyanation and subsequent hydrolysis. This substituted o-aminothiophenol could then be condensed with isobutyraldehyde (B47883) or isobutyric acid to form the 2-isopropyl-5-nitrobenzo[d]thiazole intermediate, which is then reduced as described previously.
These multi-step syntheses, while potentially longer, provide access to a wider range of derivatives by allowing for modifications at various stages of the synthetic sequence. nih.gov
Synthesis of Novel Derivatives and Analogues of this compound
The synthesis of novel derivatives and analogues of this compound is an active area of research, driven by the desire to explore the structure-activity relationships of this class of compounds. These synthetic efforts often focus on modifying the substituents at various positions of the benzothiazole ring.
For instance, the amino group at the 5-position serves as a versatile handle for further functionalization. It can undergo a variety of reactions, such as acylation, alkylation, and diazotization followed by substitution, to introduce a wide range of functionalities. nih.gov
Furthermore, analogues with different alkyl groups at the 2-position can be synthesized by using different carboxylic acids or aldehydes in the initial condensation reaction. For example, using propionic acid instead of isobutyric acid would yield the 2-ethyl analogue.
The following table provides examples of synthetic approaches to benzothiazole derivatives, which can be adapted for the synthesis of analogues of this compound.
| Starting Materials | Reaction Conditions | Product | Reference |
| o-Aminothiophenol, Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzothiazole | nih.gov |
| o-Aminothiophenol, Aldehyde | H2O2/HCl, Ethanol, Room Temperature | 2-Substituted Benzothiazole | mdpi.com |
| N-(2-chlorophenyl)benzothioamide | Cu(II)-BINAM, Cs2CO3, Acetonitrile | 2-Substituted Benzothiazole | indexcopernicus.com |
| 2-Amino-4-nitrothiophenol, Isobutyric Acid | Acid Catalyst | 2-Isopropyl-5-nitrobenzo[d]thiazole | wikipedia.org |
| 2-Isopropyl-5-nitrobenzo[d]thiazole | Fe/NH4Cl, Ethanol/Water | This compound | nih.gov |
Table 1: Synthetic Approaches to Benzothiazole Derivatives
Functionalization at the 5-Amino Position
The amino group at the 5-position of the benzothiazole ring is a versatile handle for further chemical modifications. This functionality allows for a wide array of derivatization reactions, including acylation, alkylation, and arylation, to produce a library of compounds with diverse properties.
One common strategy involves the reduction of a nitro group at the 5-position to an amino group. For instance, 2-(2′-nitrophenyl)benzothiazole can be reduced using agents like tin(II) chloride, iron in acidic media, or hydrazine (B178648) to yield 2-(2′-aminophenyl)benzothiazole. nih.gov This approach can be adapted for the synthesis of 5-aminobenzothiazole derivatives. The resulting amino group can then be further functionalized. For example, it can be acylated using various acyl chlorides or anhydrides.
The amino group's reactivity also allows for its use in the construction of more complex heterocyclic systems fused to the benzothiazole core. The development of solid-phase synthesis methods has enabled the efficient preparation of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides, highlighting the utility of the amino functionality in creating complex biomolecules. mdpi.com
A study on 5-amino benzothiadiazoles (a related class of compounds) demonstrated the installation of various amine donors at the 5-position, leading to compounds with interesting photophysical properties. nih.gov This underscores the importance of the 5-amino group in tuning the electronic characteristics of the benzothiazole system.
Modifications and Substitutions at the 2-Isopropyl Position
The substituent at the 2-position of the benzothiazole ring significantly influences the molecule's properties. While direct modification of an existing 2-isopropyl group can be challenging, the synthesis of analogues with different substituents at this position is a common strategy to explore structure-activity relationships.
The most prevalent method for introducing a substituent at the C-2 position is the condensation of a 2-aminothiophenol (B119425) with a corresponding carboxylic acid, aldehyde, or their derivatives. nih.govmdpi.com To obtain the 2-isopropyl derivative, isobutyric acid or isobutyraldehyde would be the required starting material.
For creating analogues, a wide variety of aldehydes and carboxylic acids can be employed. Research has shown that both electron-donating and electron-withdrawing groups on the aldehyde reactant are well-tolerated in these condensation reactions, leading to a broad scope of 2-substituted benzothiazoles. mdpi.com Furthermore, C-H functionalization at the 2-position of a pre-formed benzothiazole ring has emerged as a powerful strategy for introducing aryl groups. nih.gov
Derivatization of the Benzo-ring Moiety
Functionalization of the benzo-ring of the benzothiazole scaffold allows for the fine-tuning of the molecule's physicochemical properties. This can be achieved through electrophilic aromatic substitution or by using pre-functionalized anilines in the initial ring-forming reaction.
For instance, bromination of the benzothiazole core can be achieved using N-bromosuccinimide. A method has been reported for the synthesis of 2,6-dibromobenzothiazole (B1326401) by reacting benzothiazole with N-bromosuccinimide in the presence of titanium dioxide. google.com This indicates that direct halogenation of the benzo-ring is a feasible strategy for derivatization.
The synthesis of 2,5-disubstituted furan (B31954) derivatives bearing a benzothiazole nucleus has been accomplished through the condensation of amidino-substituted 2-aminophenyldisulfides with appropriate aldehydes. nih.gov This demonstrates the use of substituted 2-aminothiophenols to introduce functionality onto the benzo-ring. Additionally, regioselective C-H functionalization techniques are being developed for related heterocycles like 2,1,3-benzothiadiazole, which could potentially be applied to the benzothiazole system to introduce substituents at specific positions on the benzo-ring. acs.org
Advanced Synthetic Techniques Applied to Benzothiazoles
Modern organic synthesis has seen the advent of several techniques aimed at improving reaction efficiency, reducing waste, and enabling the construction of complex molecules in fewer steps. These advanced methods have been successfully applied to the synthesis of benzothiazoles.
One-Pot and Multicomponent Reaction Strategies
Several one-pot methods for benzothiazole synthesis have been developed. A notable example is the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur to produce 2-substituted benzothiazoles under catalyst- and additive-free conditions. nih.gov Another efficient one-pot synthesis involves the reaction of 2-iodoanilines, aryl- or hetaryl aldehydes, and thiourea, catalyzed by a ferromagnetic catalyst in water. nih.gov Furthermore, multicomponent reactions have been employed to synthesize complex molecules containing the benzothiazole scaffold, such as benzothiazole-sulfide aryls. semanticscholar.org These strategies often involve the in-situ generation of reactive intermediates that then undergo cyclization to form the benzothiazole ring. organic-chemistry.org
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Three-component | Aromatic amines, Aliphatic amines, Elemental sulfur | Catalyst- and additive-free | 2-Substituted benzothiazoles | nih.gov |
| Three-component | 2-Iodoaniline, Aryl/Hetaryl aldehydes, Thiourea | Ferromagnetic Cu(0)–Fe3O4@SiO2/NH2cel, Water | C-2-substituted benzothiazoles | nih.gov |
| One-pot, Three-component | 2-Iodoaniline, Carbon disulfide, Aryl/Heteroaryl iodides | Fe3O4@ABA-Aniline-CuI nanocomposite | Benzothiazole-sulfide aryls | semanticscholar.org |
| One-pot Tandem | Benzyl halides, o-Aminobenzenethiol | DMSO, mild conditions | Benzothiazoles | organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as it can dramatically reduce reaction times, improve yields, and enhance product purity. semanticscholar.orgscielo.br This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture.
The synthesis of benzothiazoles has been effectively accelerated using microwave irradiation. For instance, the condensation of 2-aminothiophenol with various aldehydes can be completed in minutes under microwave conditions, as opposed to hours required for conventional heating. semanticscholar.orgtandfonline.com Microwave-assisted synthesis has been used to prepare libraries of benzothiazole derivatives for biological screening. nih.gov Solvent-free microwave-assisted synthesis has also been reported, further enhancing the green credentials of this methodology. tandfonline.com For example, 2-substituted benzothiazoles have been synthesized by reacting 2-aminothiophenol with acyl chlorides under solvent-free microwave conditions using a silica-supported catalyst. nih.gov
| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| 2-Aminothiophenol, Aromatic aldehydes | Molecular iodine, Solvent-free, Microwave | Short | Good to Excellent | tandfonline.com |
| 2-Aminothiophenol, Fatty acids | P4S10, Solvent-free, Microwave | 3-4 min | High | nih.gov |
| 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid, Microwave | 10 min | High | nih.gov |
| 2-Amino-6-substituted benzothiazoles, Benzaldehyde | Anhydrous ethanol, Microwave | 1-2 min | Improved | semanticscholar.org |
Catalytic Approaches in Benzothiazole Synthesis
The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with greater selectivity and efficiency. A wide range of catalysts, from simple metal salts to complex nanomaterials, have been employed in the synthesis of benzothiazoles.
Transition metal catalysts, particularly those based on copper, palladium, and ruthenium, have been extensively used. mdpi.com For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. nih.gov Palladium catalysts have been used in the intramolecular cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. mdpi.com
In recent years, there has been a growing interest in the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, making the process more sustainable. Examples include silica-supported sodium hydrogen sulfate (B86663) and various nanocatalysts. nih.gov Furthermore, metal-free catalytic systems are also being explored, aligning with the principles of green chemistry. organic-chemistry.org
| Catalyst Type | Reaction | Advantages | Reference |
| Copper salts (e.g., CuBr) | Synthesis of 2-mercaptobenzothiazoles | Inexpensive, Water as solvent | mdpi.com |
| Palladium acetate | Intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas | High yields | mdpi.com |
| Ruthenium chloride | Intramolecular oxidative coupling of N-arylthioureas | High yields | mdpi.com |
| Silica-supported sodium hydrogen sulfate | Condensation of 2-aminothiophenol with acyl chlorides | Heterogeneous, Reusable, Solvent-free | nih.gov |
| Ferromagnetic Nanocatalyst | Three-component synthesis of C-2-substituted benzothiazoles | Recyclable, Water as solvent | nih.gov |
Spectroscopic Elucidation of Synthesized Analogues
The characterization of benzothiazole analogues is fundamentally dependent on ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide complementary information that, when combined, allows for unambiguous structure determination.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound analogues, the ¹H NMR spectrum is expected to show characteristic signals for the protons of the isopropyl group and the aromatic protons on the benzo-fused ring.
For a 2-isopropyl substituted benzothiazole, the isopropyl protons would typically appear as a doublet for the two methyl groups and a septet for the methine proton. The chemical shift of the methine proton would be further downfield due to the influence of the heterocyclic ring.
The protons on the benzene ring of the benzothiazole core (H-4, H-6, and H-7) exhibit distinct chemical shifts based on the electronic effects of the substituents. An amino group at the C-5 position, being an electron-donating group, would typically cause an upfield shift (to a lower ppm value) for the ortho and para protons (H-4 and H-6).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Isopropyl-CH₃ | ~1.4 | Doublet | ~7.0 |
| Isopropyl-CH | ~3.3 | Septet | ~7.0 |
| Amine-NH₂ | ~4.0-5.0 | Broad Singlet | N/A |
| H-4 | ~7.5 | Doublet | ~8.5 |
| H-6 | ~6.8 | Doublet of Doublets | ~8.5, ~2.2 |
| H-7 | ~7.1 | Doublet | ~2.2 |
Note: These are predicted values based on known substituent effects on the benzothiazole ring system. Actual experimental values may vary.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. The spectrum of a this compound analogue would show distinct signals for the isopropyl carbons, as well as for the nine carbons of the benzothiazole core.
The C-2 carbon, being part of the thiazole ring and bonded to the isopropyl group, would have a characteristic chemical shift. The presence of the electron-donating amino group at C-5 would influence the chemical shifts of the carbons in the benzene ring, particularly C-4, C-6, and the ipso-carbon C-5. pressbooks.pub
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Isopropyl-CH₃ | ~23 |
| Isopropyl-CH | ~35 |
| C-2 | ~175 |
| C-4 | ~115 |
| C-5 | ~145 |
| C-6 | ~110 |
| C-7 | ~122 |
| C-3a | ~150 |
| C-7a | ~130 |
Note: These are predicted values based on known substituent effects on the benzothiazole ring system. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular formula (C₁₀H₁₂N₂S).
The fragmentation pattern is also a key identifier. A common fragmentation pathway for 2-alkylbenzothiazoles is the loss of the alkyl group. For 2-isopropyl derivatives, the loss of a methyl group (M-15) or the entire isopropyl group (M-43) would be anticipated. The benzothiazole ring itself is relatively stable, and its characteristic fragmentation can also be observed. nist.govnih.gov
Structure Activity Relationship Sar Studies of 2 Isopropylbenzo D Thiazol 5 Amine Derivatives
General Principles of SAR in Benzothiazole (B30560) Systems
Key structural features that generally influence the bioactivity of benzothiazole derivatives include:
The Thiazole (B1198619) Ring: The methine center in the thiazole ring is a crucial feature of the benzothiazole scaffold. benthamscience.com
Substituents at Position 2: This position is a primary site for modification. The introduction of various groups, such as amino, thiol, or substituted phenyl moieties, can significantly enhance anticancer, anti-tubercular, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in
Substituents on the Benzene (B151609) Ring: Modifications on the fused benzene ring, particularly at positions 5, 6, and 7, play a vital role in modulating the potency and selectivity of the compounds. For instance, the presence of electron-withdrawing or electron-donating groups can drastically alter the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. pharmacyjournal.inejbps.com The incorporation of a fluorine atom at the 7th position has been shown to enhance cytotoxicity in some anticancer derivatives. nih.govtandfonline.com
Influence of the Isopropyl Substituent at Position 2 on Bioactivity
While extensive research has been conducted on various substituents at the C-2 position of the benzothiazole ring, specific data focusing solely on the influence of an isopropyl group is less detailed in the broader literature. However, general principles suggest that the size, lipophilicity, and electronic nature of the substituent at this position are critical. The isopropyl group, being a small, branched alkyl group, contributes to the lipophilicity of the molecule. This can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
In the context of antimicrobial activity, structure-activity relationship studies of some benzothiazole derivatives have shown that compounds with a benzothiazole ring substituted with a pyrazolone (B3327878) moiety exhibit high antimicrobial activity. nih.gov This suggests that the nature of the substituent at position 2, in combination with other structural features, is a key determinant of bioactivity.
Significance of the Amino Group at Position 5 for Pharmacological Efficacy
The amino group (-NH2) is a versatile functional group that can significantly impact the pharmacological properties of a molecule. Its ability to act as a hydrogen bond donor and acceptor, as well as its basic nature, allows for crucial interactions with biological macromolecules.
In the context of benzothiazole derivatives, the position of the amino group is critical. For instance, 2-aminobenzothiazole (B30445) derivatives have been a focus of synthetic efforts due to their potential for creating diverse heterocyclic systems with a range of biological activities. nih.gov While specific studies on the 5-amino substitution are part of the broader research on substituted benzothiazoles, its influence is often considered in conjunction with other substituents. For example, in the development of antibacterial agents, acetamide (B32628) and Boc-glycin moieties at the 5th position of the benzothiazole ring were found to improve antibacterial action. nih.gov
Impact of Substitutions on the Fused Benzene Ring
Substitutions on the fused benzene ring of the benzothiazole scaffold are a key strategy for modulating pharmacological activity. researchgate.net The electronic properties and steric bulk of these substituents can fine-tune the molecule's interaction with its biological target.
For example, in the context of antibacterial activity, the introduction of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity. nih.gov Similarly, substitutions with nitro and methoxy (B1213986) groups at the 4th position of a phenyl ring attached to the benzothiazole system have been found to improve antibacterial action. nih.gov In another study, the replacement of a 6-OCF3 substituent with a 6-Cl group on the benzothiazole moiety led to a significant improvement in antibacterial activity against several bacterial strains. nih.gov
For antitubercular activity, the presence of electron-withdrawing groups like nitro and bromo at the 6th position of the benzothiazole nucleus has been associated with higher activity. ejbps.com
The following table summarizes the impact of various substitutions on the fused benzene ring on the biological activity of benzothiazole derivatives:
| Position of Substitution | Substituent | Resulting Biological Activity |
| 5 | Chloro | Increased antibacterial activity. nih.gov |
| 6 | Nitro, Bromo | Higher antitubercular activity. ejbps.com |
| 6 | Chloro | Improved antibacterial activity. nih.gov |
| 7 | Fluorine | Enhanced anticancer cytotoxicity. nih.govtandfonline.com |
SAR Correlates with Specific Biological Activities (e.g., Anticancer, Antimicrobial, Antitubercular)
The structure-activity relationships of benzothiazole derivatives are often tailored to achieve specific biological outcomes.
Anticancer Activity:
The anticancer potential of benzothiazole derivatives is significantly influenced by the substitution pattern. nih.gov For instance, 2-(4-aminophenyl)benzothiazoles represent a class of potent and highly selective anticancer agents. rsc.org The presence of hydrophobic moieties is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in Furthermore, benzothiazoles containing amino, hydroxyl, and chloro groups have demonstrated notable anticancer activity. pharmacyjournal.in In some series, the incorporation of a fluorine atom at the 7th position has been shown to enhance cytotoxicity. nih.govtandfonline.com
Antimicrobial Activity:
For antimicrobial activity, various structural modifications have been found to be effective. The substitution of a hydroxyl group at the 2nd position of a benzylidene ring attached to an amino-benzothiazole Schiff base improved antibacterial action. nih.gov Similarly, the presence of a diethylamino group at the 4th position of the benzylidene ring augmented antibacterial activity. nih.gov In other derivatives, the presence of a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity. nih.gov
Antitubercular Activity:
In the realm of antitubercular agents, specific substitutions on the benzothiazole core are crucial. Studies have indicated that enhancing the lipophilic nature of a linked pyrimidine (B1678525) ring through N-1 alkyl substitution is favorable for activity. nih.gov Conversely, the introduction of amino moieties in certain derivatives diminished anti-mycobacterial activity. nih.gov Furthermore, compounds possessing electron-withdrawing groups like nitro and bromo at the 6th position of the benzothiazole nucleus have exhibited higher antitubercular activity. ejbps.com
The table below provides a summary of SAR correlates for different biological activities:
| Biological Activity | Key Structural Features / Substitutions |
| Anticancer | 2-(4-aminophenyl) moiety. rsc.org Hydrophobic moieties. pharmacyjournal.in Amino, hydroxyl, and chloro groups. pharmacyjournal.in Fluorine at position 7. nih.govtandfonline.com |
| Antimicrobial | Hydroxyl at position 2 of a benzylidene ring. nih.gov Diethylamino at position 4 of a benzylidene ring. nih.gov Chloro at position 5 of the benzothiazole ring. nih.gov |
| Antitubercular | Lipophilic N-1 alkyl substitution on a linked pyrimidine ring. nih.gov Electron-withdrawing groups (e.g., nitro, bromo) at position 6. ejbps.com |
Pharmacological and Biological Activity Profiling
Anticancer and Antitumor Activities of 2-Isopropylbenzo[d]thiazol-5-amine Analogues
Analogues of 2-aminobenzothiazole (B30445) have been a cornerstone in the development of novel anticancer agents, demonstrating a broad spectrum of activity against various cancer types. nih.gov The versatility of the 2-aminobenzothiazole core allows for structural modifications that can lead to potent and selective anticancer compounds. nih.gov
In Vitro Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines
Extensive research has demonstrated the significant in vitro anti-proliferative and cytotoxic effects of 2-aminobenzothiazole analogues on a variety of cancer cell lines.
For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their anti-proliferative activity. One compound, in particular, showed potent and selective activity against human K562 leukemia cells with an IC50 value of 16.3 µM. nih.gov Similarly, certain 2-(alkylamido)thiazole analogues exhibited moderate anti-proliferative activity against L1210 cells with IC50 values ranging from 4-8 µM, while their arylamido counterparts showed a remarkable increase in activity with IC50 values of 0.2-1 µM. nih.gov
Furthermore, a study on 2-amino-5-benzylthiazole derivatives revealed their anti-proliferative effects on human leukemia cells. ukrbiochemjournal.orgresearchgate.net One of these derivatives, TH-39, demonstrated the ability to induce apoptosis in K562 cells. nih.gov The cytotoxicity of various carbohydrate surfactants, including triazole-linked alkyl β-glucopyranosides, has been investigated in the Jurkat T-cell leukemia cell line, with IC50 values decreasing as the length of the hydrophobic tail increased. researchgate.net
Other research has highlighted the potent cytotoxic activity of novel 4-thiazolidinone (B1220212) derivatives against MCF-7 breast cancer cells in the micromolar range. nih.gov A series of new 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were also synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines. researchgate.net Additionally, a series of 2-(benzo[d]thiazol-2-yl) derivatives exhibited high cytotoxicity against the HepG2 cell line, with some compounds showing IC50 values as low as 0.18 µM. bohrium.com
The antiproliferative effects of benzothiazole (B30560) derivatives have also been observed in paraganglioma and pancreatic cancer cell lines, with some compounds inducing a marked reduction in cell viability at low micromolar concentrations. nih.gov Novel thiazole (B1198619) derivatives have also shown inhibitory activity against MCF-7 and HepG2 cancer cell lines. mdpi.com
Table 1: In Vitro Anticancer Activity of this compound Analogues
| Compound Type | Cell Line(s) | Activity | Reference(s) |
|---|---|---|---|
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K562 leukemia cells | Potent and selective anti-proliferative activity (IC50 = 16.3 µM) | nih.gov |
| 2-(alkylamido)thiazole analogues | L1210 cells | Moderate anti-proliferative activity (IC50 = 4-8 µM) | nih.gov |
| 2-(arylamido)thiazole analogues | L1210 cells | Remarkable anti-proliferative activity (IC50 = 0.2-1 µM) | nih.gov |
| 4-thiazolidinone derivatives | MCF-7 breast cancer cells | Potent cytotoxic activity in micromolar concentrations | nih.gov |
| 2-(benzo[d]thiazol-2-yl) derivatives | HepG2 cell line | High cytotoxicity (some with IC50 < 0.2 µM) | bohrium.com |
| Benzothiazole phenylacetamide derivatives | Paraganglioma and pancreatic cancer cells | Marked reduction in cell viability at low micromolar concentrations | nih.gov |
| Thiazole derivatives | MCF-7 and HepG2 cells | Inhibitory activity | mdpi.com |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 cells | Moderate to high anticancer activity | researchgate.net |
Mechanisms of Action Related to Cell Growth Inhibition and Apoptosis Induction
The anticancer activity of 2-aminobenzothiazole analogues is often mediated through the induction of apoptosis, or programmed cell death.
One study found that a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative induced G1-phase arrest in the cell cycle and promoted apoptosis in A549 lung cancer cells. nih.gov This compound was also found to disrupt the mitochondrial membrane potential and inhibit the ALK/PI3K/AKT signaling pathway. nih.gov
Similarly, 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgresearchgate.net These compounds were found to cause cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease EndoG, and decrease the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org They also induced DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.org
The compound TH-39 was reported to induce apoptosis through the ROS-mitochondrial apoptotic pathway, which involved the activation of caspase-3, downregulation of Bcl-2, and upregulation of Bax. nih.gov It also led to an increase in reactive oxygen species (ROS) accumulation and a decrease in mitochondrial membrane potential in K562 cells. nih.gov
Novel 4-thiazolidinone derivatives have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, as evidenced by a reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. nih.gov One of these compounds was also found to affect the expression of key apoptotic proteins such as p53, cytochrome C, and Bax, and to enhance the generation of ROS in MCF-7 cells. nih.gov
A series of pyrazole (B372694) with benzo[d]thiazole derivatives containing aminoguanidine (B1677879) units were also found to induce apoptosis in a concentration-dependent manner in MDA-MB-231 breast cancer cells. nih.gov Furthermore, certain thiazole derivatives have been shown to induce cell cycle arrest at the G1/S phase and increase the percentage of cells in the pre-G1 phase, as well as increase the percentage of early and late apoptosis in MCF-7 cancer cells. mdpi.com
Modulation of Angiogenesis-Related Pathways
Some analogues of 2-aminobenzothiazole have demonstrated the ability to modulate pathways related to angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
One study reported that a novel thiazole derivative blocked the vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM, confirming its ability to arrest cancer cell growth and division. mdpi.com Another study on 2-aminobenzothiazole-TZD hybrid molecules found that one compound demonstrated strong inhibitory activity against three tumor cell lines, with VEGFR-2 inhibition being a likely mechanism of action. nih.gov
Antimicrobial and Antitubercular Potency
In addition to their anticancer properties, 2-aminobenzothiazole analogues have also shown significant promise as antimicrobial and antitubercular agents.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains
Various studies have highlighted the antibacterial activity of 2-aminothiazole (B372263) and benzothiazole derivatives against a range of Gram-positive and Gram-negative bacteria.
A series of bis[2-amino-4-phenyl-5-thiazolyl] disulfides showed marked activity against Bacillus cereus and Pseudomonas aeruginosa. nih.gov Thiazole derivatives have also demonstrated inhibitory effects against Shigella dysenteriae, Proteus mirabilis, and Listeria monocytogenes. nih.gov Another study reported the inhibitory effects of benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. nih.gov
Furthermore, 6-nitrobenzo[d]thiazol-2-ol was found to be a potent antibacterial agent against both Gram-positive and Gram-negative bacteria, showing significant zones of inhibition against Staphylococcus aureus, Bacillus megaterium, Bacillus cereus, Salmonella, and various species of Shigella. semanticscholar.org The antibacterial activity of new synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive pathogens, including methicillin-resistant S. aureus strains, has also been described, with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. researchgate.net
Table 2: Antibacterial Activity of this compound Analogues
| Compound Type | Bacterial Strain(s) | Activity | Reference(s) |
|---|---|---|---|
| bis[2-amino-4-phenyl-5-thiazolyl] disulfides | Bacillus cereus, Pseudomonas aeruginosa | Marked activity | nih.gov |
| Thiazole derivatives | Shigella dysenteriae, Proteus mirabilis, Listeria monocytogenes | Inhibitory effects | nih.gov |
| Benzothiazole derivatives | Escherichia coli, Staphylococcus aureus | Inhibitory effects | nih.gov |
| 6-nitrobenzo[d]thiazol-2-ol | Staphylococcus aureus, Bacillus megaterium, Bacillus cereus, Salmonella, Shigella spp. | Potent antibacterial agent | semanticscholar.org |
| 1,3-bis(aryloxy)propan-2-amines | Gram-positive pathogens (including MRSA) | MIC values of 2.5–10 μg/ml | researchgate.net |
Antifungal Properties
The antifungal potential of 2-aminothiazole derivatives has also been investigated. One study reported the antifungal activity of a series of compounds against three fungal strains with MIC values ranging from 15.62 to 250 µg/mL. researchgate.net
Antitubercular Potency
Several analogues of 2-aminobenzothiazole have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Further optimization of this series led to compounds that escaped metabolic degradation while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov
Another study on 2-aminothiazole analogues explored their activity against M. tuberculosis, with some compounds achieving sub-micromolar minimum inhibitory concentrations. nih.gov One of the most potent analogues, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine, demonstrated rapid bactericidal activity. nih.gov
Research on benzothiazole derivatives has also yielded promising antitubercular agents. One study found that newly synthesized compounds demonstrated moderate to good suppression of M. tuberculosis H37Rv at concentrations of 3.12–25 μg/mL. rsc.org Another study identified 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol as a promising anti-TB agent against both H37Rv and multidrug-resistant strains of M. tuberculosis at concentrations of 5.5 and 11 µg/mL, respectively. mdpi.com
Activity Against Mycobacterium tuberculosis
Derivatives of 2-aminobenzothiazole have been identified as having bactericidal activity against Mycobacterium tuberculosis (Mtb). In a whole-cell screen against a recombinant Mtb strain, an amino-benzothiazole scaffold was identified. nih.gov Subsequent investigation into the structure-activity relationship of this series, involving 34 analogs, led to the identification of molecules with improved potency and reduced cytotoxicity against eukaryotic cells. nih.gov
Another study focused on 2-mercaptobenzothiazole (B37678) derivatives as potential inhibitors of Mtb type II NADH dehydrogenase (NDH-2), an attractive drug target. These derivatives demonstrated bactericidal effects against Mtb. nih.gov
| Compound/Derivative | Target/Assay | Key Findings | Reference |
| Amino-benzothiazole scaffold | Whole-cell screen against recombinant M. tuberculosis | Identified as having bactericidal activity. Analogs showed improved potency and reduced cytotoxicity. | nih.gov |
| 2-Mercaptobenzothiazole derivatives | Mtb type II NADH dehydrogenase (NDH-2) inhibition | Demonstrated bactericidal effects against M. tuberculosis. | nih.gov |
Anti-Inflammatory and Analgesic Research
The anti-inflammatory and analgesic potential of compounds related to the benzothiazole structure has been an area of active investigation. The pharmacological effects of many anti-inflammatory drugs are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com
Research into various heterocyclic compounds has aimed at developing dual inhibitors of COX-2 and 5-LOX to create more effective and safer anti-inflammatory drugs. nih.gov The COX-1 isoform is typically expressed in most tissues for cytoprotective functions, whereas the COX-2 isoform is induced during inflammatory responses. nih.govmdpi.com
Studies on thiazole and thiazolidene-based molecules have been conducted to achieve dual COX-2 and 5-LOX inhibitory activity. epa.gov This approach is based on the well-established role of these enzymes in the initiation and progression of inflammatory reactions. epa.gov The development of selective COX-2 inhibitors was initially pursued to avoid the gastrointestinal side effects associated with non-selective NSAIDs, though some selective inhibitors were later found to have cardiovascular risks. mdpi.com
| Compound Class | Target Enzyme(s) | Research Focus | Reference |
| Thiazole and Thiazolidene derivatives | COX-2 and 5-LOX | Development of dual inhibitors for improved anti-inflammatory profiles. | epa.gov |
| Various dual inhibitors | COX-2 and 5-LOX | Design of safer and more effective anti-inflammatory agents. | nih.gov |
Neuroactive and CNS-Related Activities
The benzothiazole core is also present in molecules investigated for their effects on the central nervous system (CNS), including anticonvulsant, dopamine (B1211576) receptor modulation, and monoamine oxidase (MAO) inhibition.
The discovery of new anticonvulsant agents is crucial for managing epilepsy. Research into thiopyrano[2,3-d]thiazole derivatives has identified compounds with significant anticonvulsant properties in vivo. nih.govresearchgate.net In a subcutaneous pentylenetetrazole test, certain derivatives demonstrated a pronounced anticonvulsant effect, positively influencing the onset of seizures, number of seizures, and mortality rate in animal models. nih.govresearchgate.net One particular compound showed anticonvulsant properties comparable to the reference drug, sodium valproate. nih.govresearchgate.net
A study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) in a zebrafish model of epilepsy showed that it could mitigate epileptic conditions. nih.gov The compound demonstrated membrane-stabilizing and anti-inflammatory properties, enhanced antioxidant enzyme activities, and reduced neurodegenerative markers. nih.gov
Dopamine D2 partial agonists (D2PAs) are considered a potential therapeutic approach for schizophrenia. nih.gov Research has been conducted on aminothiazole fused benzazepines as selective D2 partial agonists. These compounds have demonstrated good selectivity, CNS drug-like properties, and the ability to tune D2 partial agonism. nih.gov
In a separate line of research, novel compounds based on a 2-phenylcyclopropylmethylamine (PCPMA) scaffold were designed and synthesized to study their activity at the D2 receptor. This led to the identification of a number of potent D2R partial agonists. nih.gov
Monoamine oxidase (MAO) enzymes are important targets in the treatment of psychiatric and neurological disorders like depression and Parkinson's disease. nih.gov MAO-A inhibitors are primarily used for depression, while MAO-B inhibitors are used for Parkinson's disease. d-nb.infonih.gov
Recent studies have shown that benzothiazole derivatives can act as potent MAO inhibitors. d-nb.info A series of 2-methylbenzo[d]thiazole derivatives were synthesized and found to be potent and selective inhibitors of human MAO-B, with all tested compounds showing IC50 values below 0.017µM. d-nb.info Similarly, 2-methylbenzo[d]oxazole derivatives have also been identified as potent MAO inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range for MAO-B. researchgate.net Furthermore, 2H-1,4-benzothiazin-3(4H)-ones, which are structurally similar to known potent MAO-B inhibitors, have also shown promising MAO inhibition activities, particularly for MAO-B. nih.gov
| Activity | Compound Class/Derivative | Key Findings | Reference |
| Anticonvulsant | Thiopyrano[2,3-d]thiazoles | Pronounced anticonvulsant effects in vivo; one compound comparable to sodium valproate. | nih.govresearchgate.net |
| 6-nitrobenzo[d]thiazol-2-amine (N3) | Mitigated epileptic conditions in a zebrafish model through anti-inflammatory and neuroprotective pathways. | nih.gov | |
| Dopamine Receptor Modulation | Aminothiazole fused benzazepines | Selective D2 partial agonists with tunable activity. | nih.gov |
| 2-Phenylcyclopropylmethylamine (PCPMA) derivatives | Identified as potent D2R partial agonists. | nih.gov | |
| MAO Inhibition | 2-Methylbenzo[d]thiazole derivatives | Potent and selective inhibitors of human MAO-B. | d-nb.info |
| 2-Methylbenzo[d]oxazole derivatives | Potent MAO-B inhibitors with low nanomolar IC50 values. | researchgate.net | |
| 2H-1,4-benzothiazin-3(4H)-ones | Potent MAO-B inhibitors. | nih.gov |
Adenosine (B11128) Receptor Antagonism
An extensive review of the scientific literature reveals no specific data on the activity of this compound as an antagonist for any of the adenosine receptor subtypes (A1, A2A, A2B, A3). While the broader class of benzothiazole derivatives has been investigated for adenosine receptor modulation, with some compounds showing potent and selective antagonism at A2A and A2B receptors, and others at A1/A2A receptors, no such findings have been reported for this compound itself. nih.govnih.govnih.gov
Other Emerging Biological Activities
There is currently no published research available that specifically investigates the antidiabetic properties of this compound, including its potential as an α-glucosidase inhibitor. Studies on other benzothiazole and thiazole derivatives have indicated that this chemical scaffold can be a basis for designing α-glucosidase inhibitors. nih.govnih.govresearchgate.netmdpi.com However, these findings are not directly applicable to this compound, for which specific inhibitory concentrations (IC50) or other measures of antidiabetic activity have not been determined.
Scientific literature lacks any specific investigation into the modulatory effects of this compound on Transient Receptor Potential (TRP) channels. While related benzothiazole structures have been identified as agonists of the TRPM5 channel, there is no evidence to suggest that this compound shares this activity. nih.gov
There is no specific information in the available scientific literature regarding the anti-parasitic activity of this compound. The potential of this compound against parasites such as Plasmodium (malaria), Leishmania, or Trypanosoma has not been reported. While various thiazole and benzothiazole derivatives have been explored for their anti-parasitic properties, no such data exists specifically for this compound. nih.govnih.govnih.govnih.gov
Molecular Mechanisms of Action and Target Identification
Interaction with Specific Enzymes
Benzothiazole-based compounds have been identified as potent inhibitors of several key enzymes implicated in human diseases and bacterial pathogenesis.
The mitogen-activated protein kinase (MAPK) p38 is a crucial enzyme involved in cellular responses to stress and inflammation. nih.gov Its dysregulation is linked to various diseases, including cancer. nih.gov Specifically, the p38α isoform is considered a potential therapeutic target in breast cancer, where its inhibition can lead to antitumor effects. nih.gov
Derivatives of the benzothiazole (B30560) scaffold have shown significant promise as p38α MAPK inhibitors. nih.govnih.gov For instance, a series of 1,2,4-triazole-based benzothiazole-2-amines were synthesized and evaluated for their p38α MAPK inhibitory activity. One compound from this series demonstrated a potent IC₅₀ value of 0.036 µM, which was superior to the standard inhibitor SB203580 (IC₅₀ = 0.043 µM). nih.gov In another study, benzothiazole derivatives were optimized as Type V MAPK inhibitors, which uniquely target both the ATP-binding site and an allosteric site. nih.gov Computational analysis and experimental testing confirmed that certain compounds were significant inhibitors of p38α MAPK, highlighting their potential as anticancer agents. nih.gov
Table 1: p38α MAPK Inhibition by Benzothiazole Derivatives
| Compound Class | Specific Compound Example | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole-based benzothiazole-2-amines | Compound 4f | p38α MAPK | 0.036 | nih.gov |
| Standard Inhibitor | SB203580 | p38α MAPK | 0.043 | nih.gov |
| Benzothiazole Derivatives | Compound 4d | p38α | 0.515 | nih.gov |
DNA gyrase is an essential bacterial enzyme (a type II topoisomerase) that is a validated target for antibacterial drugs. nih.govnih.gov The benzothiazole scaffold has been successfully utilized to develop potent inhibitors of DNA gyrase B (GyrB), the subunit that contains the ATP-binding site. nih.gov
Research into 2-aminobenzothiazole-based inhibitors has shown that substitutions at the C5 position of the benzothiazole ring are critical for potent activity. nih.gov While a compound with a hydroxyl group at C5 showed good activity against DNA gyrase (IC₅₀ < 10 nM), it was less effective against Gram-negative bacteria. nih.gov By expanding the chemical space at this position, new analogues were created with broad-spectrum antibacterial activity against ESKAPE pathogens. nih.gov Specifically, compounds with a benzylamino group or a 3-methoxypropylamino group at the C5 position exhibited low nanomolar inhibition of E. coli DNA gyrase and nanomolar inhibition of topoisomerase IV. nih.gov This demonstrates that the C5 position can be modified to enhance inhibitory potency. nih.gov
Table 2: DNA Gyrase and Topoisomerase IV Inhibition by C5-Substituted 2-Aminobenzothiazoles
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound with -OH at C5 | E. coli DNA Gyrase | < 10 | nih.gov |
| Compound with -OH at C5 | E. coli Topoisomerase IV | 95 ± 4 | nih.gov |
| C5-substituted analogues (D and E) | E. coli DNA Gyrase | Low Nanomolar | nih.gov |
| C5-substituted analogues (D and E) | E. coli Topoisomerase IV | Nanomolar | nih.gov |
The versatility of the benzothiazole scaffold extends to the modulation of other cellular pathways relevant to disease. In the context of cervical cancer, which is strongly associated with the human papillomavirus (HPV), derivatives of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine have been developed as antineoplastic agents. nih.gov
One of the most promising compounds from this series, designated H1, demonstrated specific and potent anti-proliferative activity against HPV18-positive HeLa cells with an IC₅₀ of 380 nM. nih.gov Further investigation into its mechanism revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis. nih.gov This indicates that these benzothiazole derivatives can effectively regulate cellular pathways that are hijacked by viral oncogenic proteins, preventing abnormal cell proliferation. nih.gov
Receptor Binding and Ligand Selectivity Profiles
Beyond enzyme inhibition, benzothiazole derivatives have been designed as high-affinity ligands for specific receptor subtypes. Structure-activity relationship (SAR) studies on benzo[d]thiazol-2(3H)one analogues have revealed their potential as ligands for sigma (σ) receptors. nih.gov The σ₁ and σ₂ receptors are implicated in a variety of neurological disorders and cancer. nih.gov
Modifications to the linker length and aryl substitution of the benzothiazolone core resulted in compounds with low nanomolar affinity for σ receptor subtypes. nih.gov For example, certain analogues with shorter chain lengths displayed high affinity for the σ₁ subtype, with Kᵢ values of 4.1 nM and 3.2 nM. nih.gov One particular compound achieved a Kᵢ of 4.5 nM for the σ₁ receptor and exhibited a moderately high 483-fold selectivity over the σ₂ subtype. nih.gov This highlights the tunability of the benzothiazole scaffold to achieve both high affinity and selectivity for specific receptor targets. nih.gov
Table 3: Sigma Receptor Binding Affinity of Benzo[d]thiazol-2(3H)one Analogues
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (fold vs. σ₂) | Reference |
|---|---|---|---|---|
| Analogue 5a | σ₁ | 4.1 | 43 | nih.gov |
| Analogue 5b | σ₁ | 3.2 | 31 | nih.gov |
| Analogue 8a | σ₁ | 4.5 | 483 | nih.gov |
| Derivatized 2(3H)-benzothiazolone (1) | σ₁ | 0.56 | > 1000 | nih.gov |
G protein-coupled receptors (GPCRs) can activate multiple downstream signaling pathways, primarily through G proteins or β-arrestins. nih.govnih.gov The concept of biased agonism, or functional selectivity, describes how a ligand can preferentially activate one of these pathways over another. nih.gov This offers a sophisticated strategy for drug design, potentially separating therapeutic effects from adverse reactions. nih.gov
While specific studies on the biased agonism of 2-Isopropylbenzo[d]thiazol-5-amine are not detailed, the principle is highly relevant for GPCR-targeting compounds. For example, optimization of a different class of compounds, GPR52 agonists, led to the identification of molecules that showed a strong bias for G protein/cAMP signaling over β-arrestin pathways. nih.gov This bias resulted in more sustained receptor activation. nih.gov Applying this concept to benzothiazole-based GPCR ligands could lead to the development of highly selective drugs for treating neuropsychiatric or inflammatory diseases by fine-tuning the desired intracellular response. nih.govnih.gov
Computational and in Silico Approaches in Drug Design
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
No specific QSAR models have been developed for 2-Isopropylbenzo[d]thiazol-5-amine. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. chula.ac.thnih.govresearchgate.net As there are no reported biological activity studies specifically for a series of compounds centered around the this compound scaffold, the necessary data for building a predictive QSAR model is not available in the public domain. General QSAR studies on broader classes of benzothiazoles have been conducted, but their findings cannot be directly extrapolated to this specific compound. chula.ac.thnih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Likeness
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to assess the "drug-likeness" of a compound. In silico tools are frequently used to predict these properties before a compound is synthesized and tested in vitro or in vivo.
There is no specific published data on the predicted ADME properties of this compound. While in silico ADME predictions are a common practice in drug discovery projects involving benzothiazole (B30560) analogues, the specific results for this compound are not available in the scientific literature. Without experimental data or specific computational studies, it is not possible to provide a table of predicted ADME properties for this compound.
De Novo Design Strategies for Optimized Benzothiazole Analogues
De novo design is a computational method used to generate novel molecular structures with desired properties. This approach can be used to design new analogues of a lead compound with optimized activity and pharmacokinetic properties.
There is no information available in the scientific literature regarding the use of this compound as a starting point or fragment in de novo design strategies. Research in this area tends to focus on the design and synthesis of novel benzothiazole analogues with a variety of substituents to explore their structure-activity relationships, but none have specifically reported on the de novo design of analogues based on the 2-isopropyl-5-amino benzothiazole scaffold.
Preclinical Efficacy Studies in Vivo Models
Evaluation of Efficacy in Relevant Animal Models of Disease (e.g., mouse motility assays, preclinical animal models of Duchenne muscular dystrophy, epilepsy models)
No published studies were found that evaluated the efficacy of 2-Isopropylbenzo[d]thiazol-5-amine in animal models of Duchenne muscular dystrophy, epilepsy, or in general mouse motility assays.
Pharmacodynamic Biomarker Assessment in Preclinical Models
There is no publicly available information on the assessment of pharmacodynamic biomarkers to characterize the in vivo biological effects of this compound in preclinical models.
Future Perspectives and Research Directions
Exploration of Novel Therapeutic Applications for 2-Isopropylbenzo[d]thiazol-5-amine Scaffolds
The this compound scaffold is a promising starting point for the discovery of new drugs. eurekaselect.comnih.govresearchgate.net Its inherent biological activities, coupled with its synthetic accessibility, make it an attractive candidate for targeting a wide range of diseases. eurekaselect.comnih.gov
Future research will likely focus on expanding the therapeutic applications of this scaffold beyond its currently known activities. Given the broad-spectrum biological effects observed in other benzothiazole (B30560) derivatives, there is significant potential for discovering novel activities for this compound analogues. nih.govnih.gov For instance, research into its potential as an antiviral, antiparasitic, or immunomodulatory agent could yield significant breakthroughs. nih.gov
The development of 2-arylbenzothiazoles has shown remarkable activity in both the potential non-invasive diagnosis of Alzheimer's disease and as antitumour agents, suggesting that the 2-isopropyl variant could be explored for similar neuroprotective or diagnostic applications. eurekaselect.comnih.gov
Development of Advanced Synthetic Methodologies for Diversification and Library Generation
The ability to generate a diverse library of compounds based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. researchgate.net Modern synthetic chemistry offers a plethora of tools to achieve this diversification efficiently.
One promising approach is the use of combinatorial chemistry, which allows for the rapid synthesis of a large number of derivatives. publish.csiro.aunih.gov Solid-phase synthesis, a cornerstone of combinatorial chemistry, has been successfully employed for the generation of benzothiazole libraries. nih.govresearchgate.net This technique, coupled with high-throughput screening, can accelerate the discovery of potent and selective drug candidates.
Furthermore, the development of novel, "green" synthetic methods is an important area of research. mdpi.comnih.gov These methods aim to reduce the environmental impact of chemical synthesis by using less hazardous reagents and solvents, and by improving atom economy. nih.gov Recent advances in this area include the use of catalysts like nanoparticles and ionic liquids, as well as light-activated and microwave-assisted reactions. mdpi.comekb.eg Such methodologies not only contribute to sustainable chemistry but can also offer improved yields and shorter reaction times. mdpi.commdpi.com
| Synthetic Approach | Key Features | Potential Advantages |
| Combinatorial Chemistry | Rapid synthesis of large libraries of compounds. publish.csiro.aunih.gov | Accelerated drug discovery through high-throughput screening. publish.csiro.au |
| Solid-Phase Synthesis | Compounds are attached to a solid support during synthesis. nih.govresearchgate.net | Simplified purification and automation. publish.csiro.au |
| Green Chemistry Methods | Use of environmentally friendly reagents and conditions. mdpi.comnih.gov | Reduced waste, improved safety, and sustainability. nih.gov |
| Catalytic Methods | Employment of catalysts like nanoparticles or ionic liquids. mdpi.comekb.eg | Increased reaction rates, higher yields, and milder conditions. mdpi.com |
Synergistic Effects in Combination Therapies Involving Benzothiazole Derivatives
The emergence of drug resistance is a major challenge in the treatment of cancer and infectious diseases. nih.govnih.gov Combination therapy, the use of two or more drugs with different mechanisms of action, is a powerful strategy to overcome resistance and enhance therapeutic efficacy. nih.gov
Benzothiazole derivatives have shown promise as synergistic agents when used in combination with existing drugs. For example, a novel benzothiazole derivative, SN12, has been shown to significantly enhance the antibacterial effects of antibiotics like tobramycin, vancomycin, and ciprofloxacin (B1669076) against Pseudomonas aeruginosa. nih.gov This synergistic effect is attributed to the inhibition of the Gac/Rsm two-component system, which is involved in biofilm formation and virulence. nih.gov
In the context of cancer, combination therapies involving benzothiazole derivatives could target multiple signaling pathways simultaneously, leading to a more potent antitumor effect. nih.govfrontiersin.org For example, a benzothiazole derivative, B7, has been shown to dually inhibit the AKT and ERK signaling pathways, which are crucial for tumor cell proliferation and survival. frontiersin.org The combination of Pracinostat, a benzimidazole (B57391) derivative with structural similarities to benzothiazoles, with azacytidine has shown synergistic effects against acute myeloid leukemia. nih.gov
Future research should focus on identifying optimal drug combinations and understanding the molecular mechanisms underlying their synergistic interactions. This will require a deep understanding of the signaling pathways involved in disease pathogenesis and the development of robust preclinical models to evaluate the efficacy of combination therapies.
Integration of Multi-Omics Data for Deeper Mechanistic Insights
To fully understand the mechanism of action of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data, including genomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to these compounds.
Proteomics can identify the protein targets of benzothiazole derivatives, shedding light on their mechanism of action. tandfonline.com For example, molecular docking studies have been used to predict the binding of benzothiazole derivatives to various protein targets, including enzymes involved in cancer and infectious diseases. nih.govmdpi.com
Metabolomics can reveal changes in cellular metabolism upon treatment with these compounds. This information can be used to identify metabolic pathways that are critical for the therapeutic effect or to uncover potential mechanisms of toxicity.
The integration of these different "omics" datasets can provide a more complete understanding of the drug's mechanism of action and can help to identify biomarkers for predicting treatment response. This knowledge is essential for the rational design of more effective and safer drugs.
Addressing Resistance Mechanisms in Antimicrobial and Anticancer Contexts
Drug resistance is a major obstacle to the successful treatment of both cancer and infectious diseases. nih.govnih.gov Understanding the mechanisms by which cells develop resistance to benzothiazole derivatives is crucial for designing strategies to overcome this problem.
In the context of antimicrobial resistance, bacteria can develop resistance through various mechanisms, including target modification, drug efflux, and enzymatic inactivation. nih.gov Research into the specific mechanisms of resistance to benzothiazole-based antibacterials is ongoing. nih.gov The development of compounds that can circumvent these resistance mechanisms, or that can be used in combination with other drugs to resensitize resistant strains, is a high priority. nih.gov
Similarly, cancer cells can develop resistance to chemotherapy through a variety of mechanisms, including alterations in drug targets, increased drug efflux, and activation of survival pathways. nih.govresearchgate.net The identification of the specific resistance mechanisms to benzothiazole-based anticancer agents will be critical for the development of next-generation therapies. nih.gov Strategies to overcome resistance may include the development of compounds that target multiple pathways simultaneously or the use of combination therapies that include agents that inhibit resistance mechanisms. frontiersin.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Isopropylbenzo[d]thiazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization or multi-component reactions. For example, thiazole derivatives are often synthesized via nucleophilic substitution or condensation reactions using reagents like thiourea or isopropyl halides under basic conditions. Temperature (e.g., 80–120°C) and solvent choice (e.g., ethanol, DMF) critically affect yields. Oxidation/reduction steps may require agents like H₂O₂ or NaBH₄, as seen in analogous thiazole syntheses . Optimization via fractional factorial design can identify critical parameters .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the amine and isopropyl groups (e.g., δ 1.2–1.4 ppm for isopropyl CH₃). IR spectroscopy identifies thiazole ring vibrations (~1600 cm⁻¹ for C=N). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (as in Entry 7119063) resolves stereochemistry .
Q. How can researchers assess the antimicrobial activity of this compound in preliminary assays?
- Methodological Answer : Use standardized broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. Thiazole derivatives often show activity via membrane disruption or enzyme inhibition .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and electron density maps to predict sites for electrophilic/nucleophilic attack. Quantum mechanics/molecular mechanics (QM/MM) simulations, combined with cheminformatics (e.g., reaction pathway databases), guide experimental design. ICReDD’s approach integrates computational screening with experimental validation .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer potential?
- Methodological Answer : Synthesize analogs with substituents at the isopropyl or amine positions. Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values and correlate with electronic (Hammett constants) or steric parameters. Molecular docking against targets like tubulin or kinases (e.g., EGFR) identifies binding motifs .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, serum batch consistency). Use orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity). Meta-analysis of published data can identify confounding variables, such as solvent effects or impurity profiles .
Q. How do reaction engineering principles improve scalability of this compound synthesis?
- Methodological Answer : Apply continuous-flow reactors to enhance heat/mass transfer in exothermic steps. Optimize catalyst loading (e.g., Pd/C for cross-couplings) and solvent recycling. Process analytical technology (PAT) monitors real-time intermediates via in-line spectroscopy .
Q. What safety protocols are critical for handling and disposing of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
